N-(2-bromophenyl)formamide

Übersicht

Beschreibung

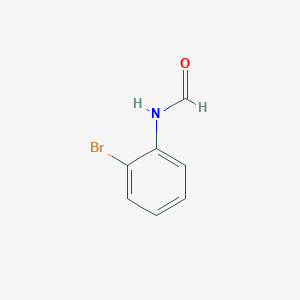

N-(2-Bromophenyl)formamide, also known as 2’-bromoformanilide, is an organic compound with the molecular formula C7H6BrNO. It consists of a bromophenyl group attached to a formamide group. This compound is a colorless or slightly yellow solid with a melting point of approximately 88-92°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2-Bromophenyl)formamide can be synthesized through the reaction of bromobenzene with formamide. One common method involves the use of triphenylphosphine and molecular iodine in the presence of a tertiary amine, which quickly produces the corresponding isocyanides under ambient conditions . Another method involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C, resulting in high yields of the product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the use of efficient and cost-effective reagents and conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Chemical Reactions Involving N-(2-bromophenyl)formamide

This compound is involved in various chemical reactions due to its functional groups:

3.1. Substitution Reactions

The bromine atom on the phenyl ring can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity is particularly notable because the ortho-bromine substituent can enhance electrophilicity and facilitate subsequent reactions.

3.2. Dehydration Reactions

This compound can be dehydrated to form isocyanides, which are valuable intermediates in organic synthesis. This process typically involves reagents such as phosphorus oxychloride or triphenylphosphine in combination with iodine under specific conditions.

Example Reaction:

Table 2: Dehydration Reaction Conditions

| Reagent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Phosphorus Oxychloride | 0 | 5 | 98 |

| Triphenylphosphine + Iodine | Room Temp | Variable | Variable |

Research Findings on Biological Activity

Recent studies have indicated potential biological activities for compounds related to this compound, particularly in medicinal chemistry applications:

-

Antidiabetic Properties : Some derivatives have shown promise as inhibitors of enzymes such as α-glucosidase, suggesting potential applications in managing diabetes .

-

Inhibitory Kinetics : The inhibition mechanisms have been studied using kinetic models like Lineweaver-Burk plots, providing insights into their effectiveness against specific biological targets .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

N-(2-bromophenyl)formamide serves as a precursor in the synthesis of various biologically active compounds. Its reactivity allows it to participate in different chemical transformations, including:

- Synthesis of Isonitriles : this compound can be dehydrated to form isonitriles using reagents such as triphenylphosphine and iodine. This reaction has been optimized for yield and purity, demonstrating its utility in generating valuable intermediates for further chemical transformations .

Comparison of Isonitrile Yields

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| This compound | Triphenylphosphine/Iodine | Excellent |

| N-(3-bromophenyl)formamide | Phosphorus Oxychloride | 94% |

| N-(4-bromophenyl)formamide | Various solvents | Good |

Medicinal Chemistry Applications

Research indicates that this compound exhibits potential biological activities, particularly in the development of therapeutic agents. Some notable applications include:

- Antidiabetic Agents : Studies have shown that derivatives of this compound can possess antidiabetic properties, as evidenced by improved biochemical markers in animal models . The compound's ability to influence glucose metabolism positions it as a candidate for further drug development.

- Inhibition of Carbonic Anhydrase : Research has explored the inhibitory effects of related compounds on human carbonic anhydrase isoforms, suggesting potential applications in treating conditions such as glaucoma and edema .

Case Studies

- Antidiabetic Activity : A study investigated the effects of this compound derivatives on blood glucose levels in alloxan-induced diabetic mice. Results indicated that these compounds significantly reduced fasting blood glucose levels compared to controls, highlighting their therapeutic potential .

- Synthesis of Anticancer Agents : The synthesis of novel acetamide-based compounds derived from this compound showed promising anticancer activity against various cancer cell lines, including prostate and lung cancers. These findings support further exploration into their mechanisms of action .

Wirkmechanismus

The mechanism of action of N-(2-Bromophenyl)formamide involves its ability to undergo dehydration and substitution reactions. The bromophenyl group can participate in nucleophilic substitution reactions, while the formamide group can be dehydrated to form isocyanides. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

N-(4-Bromophenyl)formamide: Similar in structure but with the bromine atom in the para position.

N-(3-Bromophenyl)formamide: Similar in structure but with the bromine atom in the meta position.

Uniqueness: N-(2-Bromophenyl)formamide is unique due to the position of the bromine atom in the ortho position, which can influence its reactivity and the types of reactions it undergoes. This positional difference can affect the compound’s steric and electronic properties, making it distinct from its para and meta counterparts .

Biologische Aktivität

N-(2-Bromophenyl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is an aromatic amide characterized by the presence of a bromine atom on the phenyl ring. The synthesis typically involves the reaction of 2-bromobenzaldehyde with formamide under controlled conditions to yield the desired compound. Various synthetic routes have been explored, including multi-step organic reactions that optimize yield and purity.

Biological Activities

The biological activities of this compound have been investigated across several studies, revealing its potential in various therapeutic applications:

- Antidiabetic Activity : Research indicates that this compound exhibits significant inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. In vitro studies demonstrated an IC50 value of 5.17 µM against α-glucosidase, indicating strong potential for managing blood glucose levels in diabetic patients .

- Antimicrobial Properties : Preliminary studies suggest that compounds related to this compound possess antimicrobial activity against various pathogens. For instance, related derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .

- Antitumor Activity : Structural analogs of this compound have been evaluated for their anticancer properties. Compounds with similar structural features have demonstrated promising antitumor activity in various cancer cell lines, suggesting that this compound may also exhibit similar effects.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in glucose metabolism suggests a competitive or non-competitive inhibition mechanism. Detailed kinetic studies using the Lineweaver-Burk method have provided insights into its inhibition patterns against α-glucosidase and α-amylase .

- Cellular Interaction : Binding affinity studies indicate that this compound interacts with specific biological targets, which may include receptors or enzymes critical for cellular signaling pathways involved in disease processes.

Case Studies

- Diabetes Management : A study conducted on alloxan-induced diabetic mice treated with this compound analogs showed significant reductions in fasting blood glucose levels and improved insulin sensitivity compared to control groups. Histological examinations revealed preserved pancreatic architecture, indicating protective effects on pancreatic cells .

- Antimicrobial Efficacy : In a comparative study, derivatives of this compound were tested against common bacterial strains. Results indicated that these compounds had lower minimum inhibitory concentrations (MICs) than traditional antibiotics like tetracycline, suggesting their potential as effective antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(4-Bromophenyl)formamide | Similar bromine substitution | Antitumor properties |

| N-(4-Methoxyphenyl)-N'-(bromobenzyl)formamide | Contains methoxy and bromobenzene | Antidepressant effects |

| 4-Bromo-N-(4-methoxyphenyl)aniline | Bromine and methoxy substitutions | Antimicrobial activity |

This table highlights the diversity within this chemical class and emphasizes the unique combination of functional groups present in this compound that may confer distinct biological properties.

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWIHFWQMRBQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355876 | |

| Record name | N-(2-bromophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10113-38-9 | |

| Record name | N-(2-bromophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.